

Introduction: Defining the Molecule

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Compound of Interest

Compound Name: *3-Piperidinyl 2-methoxyacetate hydrochloride*

Cat. No.: *B1441662*

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CAS 1220031-57-1 is identified as a complex pentacyclic triterpenoid. Specifically, its IUPAC name is (1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid. It is a derivative of the lupane scaffold, a class of molecules widely studied for their diverse biological activities.[1][2][3] With a molecular formula of $C_{32}H_{50}O_4$, a comprehensive and multi-faceted analytical approach is required to confirm its identity, establish its purity, and fully elucidate its structure.

This guide provides a detailed framework for the definitive characterization of this molecule, grounded in established analytical principles. It is designed for researchers and drug development professionals who require a robust and validated methodology for working with complex natural product derivatives. The protocols and rationale described herein are based on state-of-the-art techniques essential for regulatory submission and scientific publication.

Part 1: Molecular Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

The foundational step in characterizing any new or synthesized molecule is the unambiguous determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is the gold standard for this purpose.[4][5][6] ESI is a soft ionization technique ideal for moderately polar molecules like triterpenoids, as it typically generates intact molecular ions with minimal fragmentation, while the Q-TOF analyzer provides the mass accuracy required to confirm the elemental formula.[7][8]

Core Causality: Why ESI-QTOF?

- Accuracy: Q-TOF instruments routinely achieve mass accuracies of <5 ppm, which is critical for differentiating between elemental compositions that may have the same nominal mass.
- Sensitivity: This technique requires only a small amount of sample (picomole to femtomole levels).
- Soft Ionization: ESI preserves the molecular structure, primarily forming protonated molecules ($[M+H]^+$) or other adducts (e.g., $[M+Na]^+$), which directly correspond to the molecular weight.[7] For this acidic triterpenoid, analysis in negative ion mode to observe the deprotonated molecule ($[M-H]^-$) is also highly effective.

Predicted HRMS Data

Based on the molecular formula $C_{32}H_{50}O_4$, the following table summarizes the predicted monoisotopic masses for common adducts.

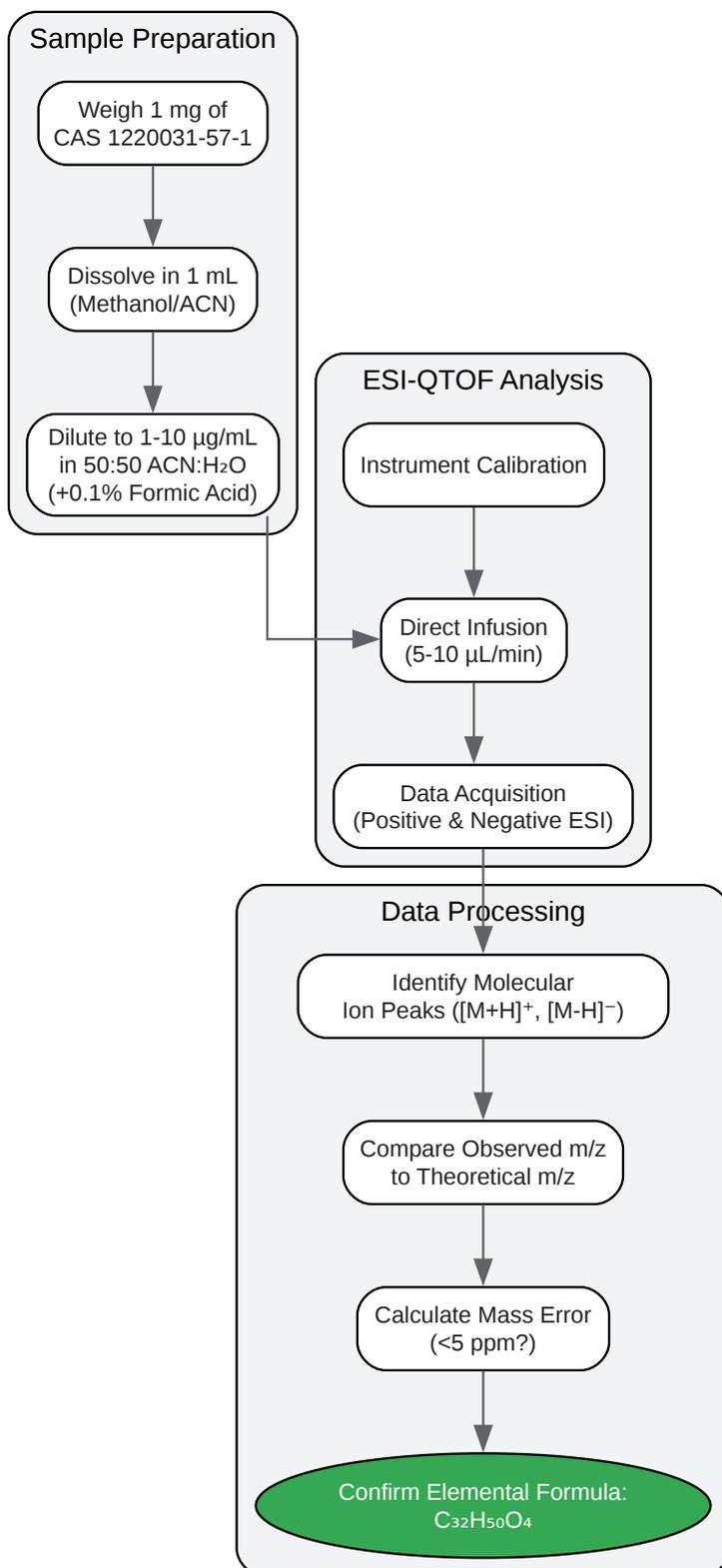
Ion Species	Molecular Formula	Predicted Exact Mass (m/z)
$[M-H]^-$	$C_{32}H_{49}O_4^-$	497.36363
$[M+H]^+$	$C_{32}H_{51}O_4^+$	499.37819
$[M+Na]^+$	$C_{32}H_{50}O_4Na^+$	521.36013
$[M+K]^+$	$C_{32}H_{50}O_4K^+$	537.33407
$[M+NH_4]^+$	$C_{32}H_{54}O_4N^+$	516.40474

Experimental Protocol: HRMS Analysis

- Sample Preparation:
 - Accurately weigh approximately 1 mg of CAS 1220031-57-1.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

- Prepare a working solution by diluting the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
- Instrumentation (ESI-QTOF):
 - Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range immediately before analysis.
 - Set the ionization mode to both positive and negative ESI to capture all relevant ionic species.
 - Infuse the sample solution directly into the source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Acquire data over a mass range of m/z 100-1000.
- Data Analysis:
 - Process the acquired spectra to identify the peaks corresponding to the predicted molecular ions.
 - Calculate the mass error (in ppm) between the observed m/z and the theoretical m/z . A mass error of <5 ppm provides high confidence in the assigned elemental composition.

Visualization: HRMS Workflow



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Caption: Workflow for elemental composition confirmation.

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For a molecule with the structural complexity of a pentacyclic triterpenoid, a suite of 1D and 2D NMR experiments is indispensable.^{[9][10][11][12]} Modern NMR techniques can fully define the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.^{[13][14]}

Core Causality: Why a Multi-Experiment NMR Approach?

- ¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shift, integration, and coupling patterns are foundational.
- ¹³C NMR: Reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary), defining the carbon backbone.^{[3][15]}
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
 - COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

Predicted ¹H and ¹³C NMR Spectral Features

Based on the known structure of a 3-O-acetylated lupane-type triterpenoid acid, the following signals are expected:

- ¹H NMR:

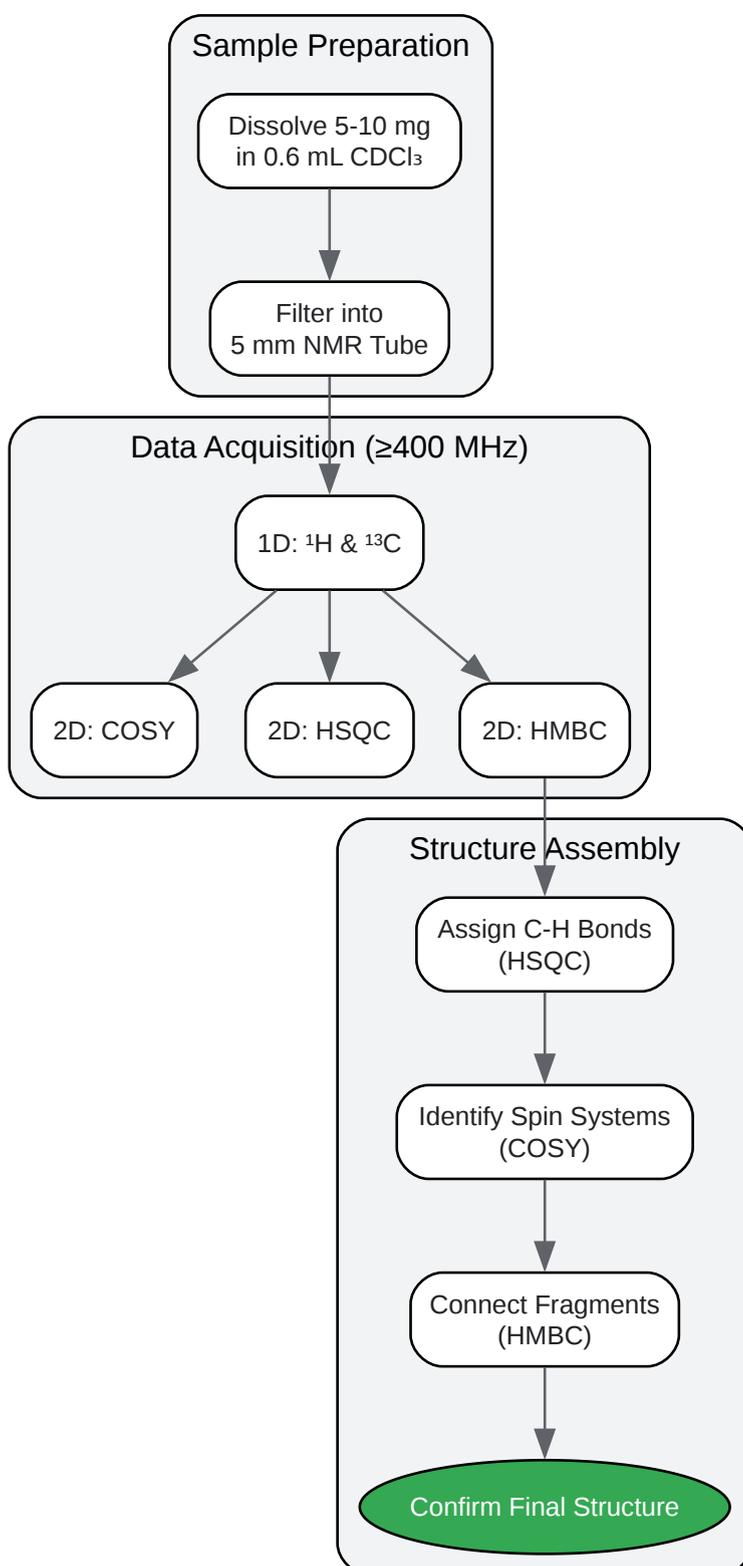
- Isopropenyl Group: Two characteristic olefinic proton signals between δ 4.5 and 4.8 ppm and a methyl singlet around δ 1.7 ppm.[2]
- Acetyl Group: A sharp singlet integrating to 3 protons around δ 2.0-2.1 ppm.
- Carboxylic Acid: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
- Methyl Groups: Several singlets between δ 0.7 and 1.2 ppm corresponding to the multiple methyl groups on the triterpenoid scaffold.[16]
- H-3 Proton: A signal around δ 4.5 ppm, shifted downfield due to the adjacent acetyl group.
- ¹³C NMR:
 - Carbonyls: Two signals in the downfield region: one around δ 170-175 ppm (acetyl) and another around δ 180-185 ppm (carboxylic acid).
 - Olefinic Carbons: Signals around δ 150 ppm (quaternary) and δ 109 ppm (CH₂) for the isopropenyl group.[3]
 - C-3 Carbon: A signal around δ 80 ppm, shifted downfield by the acetyl group.
 - Aliphatic Carbons: A cluster of signals between δ 15 and 60 ppm representing the majority of the pentacyclic framework.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve 5-10 mg of CAS 1220031-57-1 in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
 - Ensure the sample is fully dissolved. If needed, gentle sonication can be applied.
 - Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Data Acquisition:

- Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
- Acquire a standard ^1H NMR spectrum.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Acquire standard 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets and optimize as needed based on sample concentration.
- Data Analysis:
 - Process and reference all spectra.
 - Use the HSQC spectrum to assign protons to their directly attached carbons.
 - Use the COSY spectrum to trace out proton-proton coupling networks, building structural fragments.
 - Use the HMBC spectrum to connect these fragments by identifying long-range H-C correlations, confirming the overall carbon skeleton and placement of functional groups.

Visualization: NMR Structural Elucidation Workflow



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Caption: Workflow for NMR-based structure elucidation.

Part 3: Purity Determination by HPLC

Confirming the purity of a compound is a critical quality control step in drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. [17] For triterpenoid acids, a reversed-phase HPLC method coupled with UV or Charged Aerosol Detection (CAD) is highly effective. [18][19] The goal is to develop a method that can separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Core Causality: Why Reversed-Phase HPLC?

- **Versatility:** Reversed-phase chromatography, typically using a C18 stationary phase, is excellent for separating molecules of moderate polarity like triterpenoids. [20] C30 columns can offer enhanced selectivity for structurally similar isomers. [18]
- **Resolution:** Modern HPLC columns provide high efficiency, allowing for the separation of closely related impurities.
- **Quantification:** When coupled with a suitable detector (e.g., UV at low wavelengths like 205-210 nm, as triterpenoids lack a strong chromophore), the peak area can be used to accurately determine the purity of the sample, often expressed as "area percent". [18][21]

Experimental Protocol: HPLC Method Development and Analysis

- **Sample Preparation:**
 - Prepare a stock solution of CAS 1220031-57-1 at 1.0 mg/mL in a suitable diluent (e.g., methanol or acetonitrile).
 - Prepare a working sample for injection by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.
- **Instrumentation and Method:**
 - **Column:** Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).

- Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of the carboxylic acid and ensure good peak shape).[22]
- Mobile Phase B: Acetonitrile or Methanol.[23]
- Detector: UV detector set to 205 nm or 210 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Gradient Development:
 - Begin with a broad scouting gradient to determine the approximate elution time of the main peak.
 - Optimize the gradient to ensure good resolution between the main peak and any observed impurities. A sample gradient is provided below.

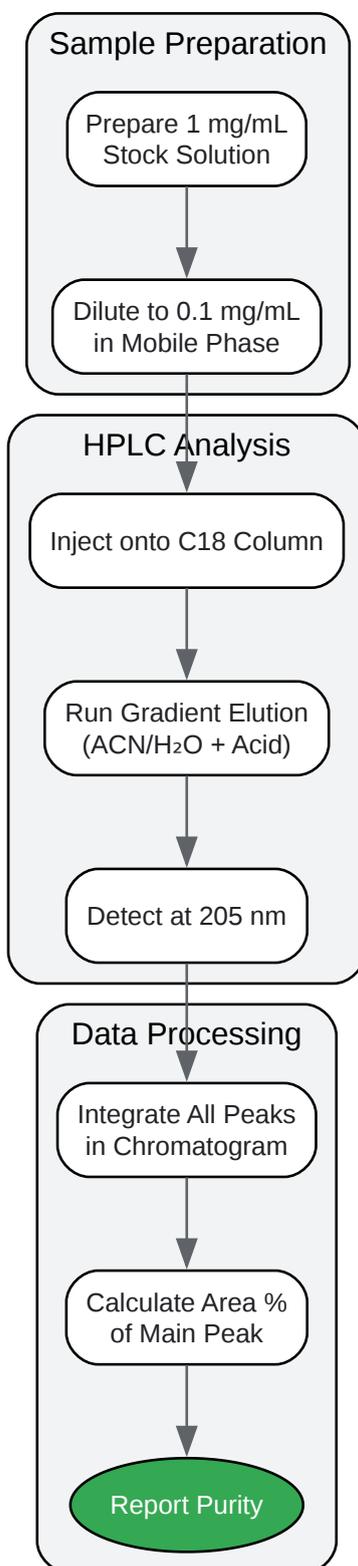
Hypothetical HPLC Gradient Method

Time (min)	% Mobile Phase A (Water + 0.1% FA)	% Mobile Phase B (Acetonitrile)
0.0	30	70
20.0	5	95
25.0	5	95
25.1	30	70
30.0	30	70

- Data Analysis:
 - Integrate all peaks in the chromatogram.

- Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Visualization: HPLC Purity Analysis Workflow



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Caption: Workflow for HPLC purity assessment.

Summary of Characterization

The comprehensive characterization of CAS 1220031-57-1 is achieved through the synergistic application of orthogonal analytical techniques. HRMS provides unequivocal confirmation of the elemental formula. A full suite of 1D and 2D NMR experiments elucidates the intricate three-dimensional structure and confirms the identity as an acetylated lupane-type triterpenoid acid. Finally, a validated reversed-phase HPLC method establishes the purity of the material. Together, these three pillars of analysis provide the definitive data package required for advancing a compound in a research or drug development pipeline.

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